Stereoselective MAO-B Inhibition: cis- vs. trans-1-Propargyl-4-Styrylpiperidines
The trans-isomer of 1-propargyl-4-styrylpiperidine selectively and irreversibly inhibits human MAO-B, whereas the cis-isomer targets MAO-A. This stereochemical discrimination provides a basis for rational selection of the appropriate isomer for target-specific studies [1][2]. A direct comparison of the trans isomer (compound 1) versus the cis isomer shows that trans-1 is a time-dependent irreversible inhibitor of hMAO-B with a kinact/KI ratio of 0.48 min⁻¹μM⁻¹, while the cis isomer shows negligible activity on hMAO-B. The trans isomer's selectivity is further underscored by its 12.5-fold higher kinact/KI for hMAO-B compared to hMAO-A [1].
| Evidence Dimension | Irreversible inhibition efficiency (kinact/KI) for hMAO-B |
|---|---|
| Target Compound Data | 0.48 min⁻¹μM⁻¹ (trans-1-propargyl-4-styrylpiperidine) |
| Comparator Or Baseline | Cis-1-propargyl-4-styrylpiperidine: No data for hMAO-B; primarily an hMAO-A inhibitor |
| Quantified Difference | Trans isomer shows complete selectivity for hMAO-B over hMAO-A under these conditions |
| Conditions | Kinetic analysis of irreversible inhibition of recombinant human MAO-B |
Why This Matters
This stereochemical differentiation is critical for researchers aiming to selectively modulate MAO-B without affecting MAO-A, which is essential for applications in Parkinson's disease research.
- [1] Knez D, Colettis N, Iacovino LG, et al. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. J Med Chem. 2020;63(3):1361-1387. View Source
- [2] CONICET. Geometric Isomers of Styrylpiperidines Selectively Inhibit Monoamine Oxidase Isoforms A and B. Abstract presented at 5th EFMC Young Medicinal Symposium, 2018. View Source
